molecular formula C15H14N2Na2O7S2 B3847805 disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate

disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate

Cat. No.: B3847805
M. Wt: 444.4 g/mol
InChI Key: UKCZLSSAXMSHDE-RLVKRUPBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate is a synthetic organic compound known for its applications in various scientific fields. It is characterized by its complex molecular structure, which includes amino and sulfonate groups, making it a versatile compound in chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonate structure, followed by the introduction of amino groups through nitration and subsequent reduction reactions. The final step involves the sulfonation of the aromatic ring to introduce the sulfonate groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and improve the efficiency of the synthesis process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzenesulfonates and amino derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and sulfonate groups facilitate binding to these targets, leading to changes in their activity and function. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid
  • 5-Amino-2-methylphenol
  • 2-Amino-5-nitrophenol

Uniqueness

Disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O7S2.2Na/c1-24-13(12-5-4-11(17)8-15(12)26(21,22)23)6-9-2-3-10(16)7-14(9)25(18,19)20;;/h2-8H,16-17H2,1H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2/b13-6-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCZLSSAXMSHDE-RLVKRUPBSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC1=C(C=C(C=C1)N)S(=O)(=O)[O-])C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C\C1=C(C=C(C=C1)N)S(=O)(=O)[O-])/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2Na2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate
Reactant of Route 2
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate
Reactant of Route 3
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate
Reactant of Route 4
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate
Reactant of Route 5
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate
Reactant of Route 6
Reactant of Route 6
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.